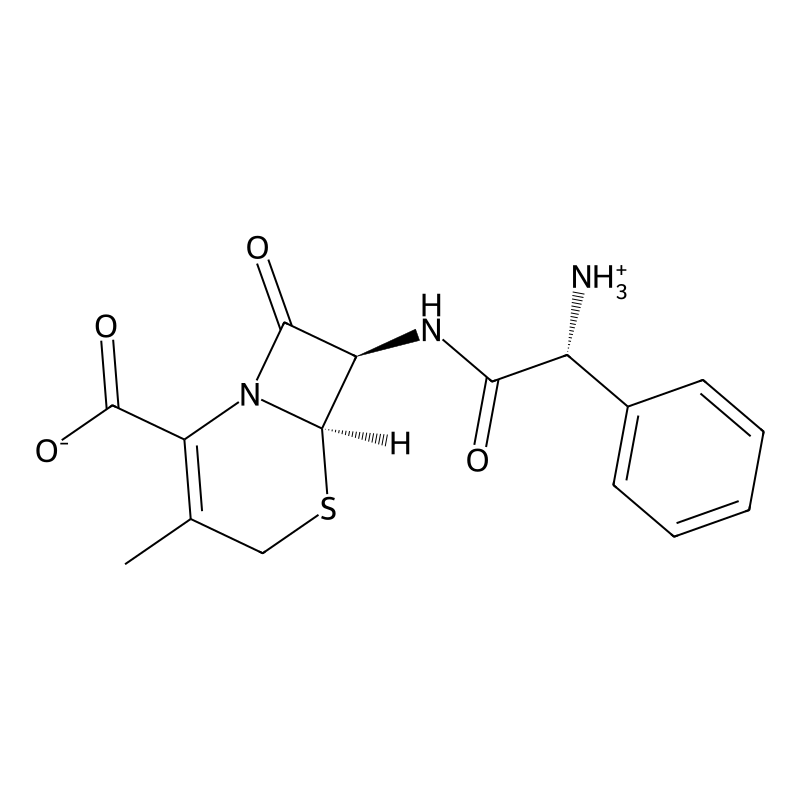

Cephalexin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER

2.97e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

cephalexin pharmacokinetics properties absorption distribution metabolism

Key Pharmacokinetic Parameters of Cephalexin

The table below summarizes the core pharmacokinetic properties of this compound:

| Parameter | Property/Value | Details/Context |

|---|---|---|

| BCS Classification | Class I [1] | High solubility, high permeability [1]. |

| Oral Bioavailability | ~90% [1],接近完全吸收 [2] | Well absorbed from the upper gastrointestinal tract [3]. |

| Time to Peak Plasma Concentration (T~max~) | ~1 hour [4] [2] | Rapid absorption after oral administration. |

| Effect of Food | Slight reduction in absorption rate [2] | Can be administered with or without food [4]. |

| Protein Binding | 10-15% [1] [4] [3] | Low binding to plasma proteins, primarily albumin [1] [3]. |

| Volume of Distribution (V~d~) | 0.23 L/kg [1], 5.2-5.8 L [3] | Widely distributed in most body fluids [4]. |

| Metabolism | Not significantly metabolized [4] [3] [5] | No detectable metabolism; stable in body fluids [1] [5]. |

| Route of Elimination | Renal (>90% unchanged) [4] [3] [5] | Excreted via glomerular filtration and tubular secretion [3]. |

| Elimination Half-Life (t~1/2~) | 0.5 - 1.2 hours [1] [2] | In adults with normal renal function. |

| Clearance (CL/F) | ~4.3 mL/min/kg [1], ~376 mL/min [3] | Primarily renal clearance. |

Pharmacokinetic Processes in Detail

Absorption

This compound is not absorbed in the stomach but is rapidly and almost completely absorbed in the upper intestine [5]. It demonstrates dose-proportional increases in both maximum plasma concentration (C~max~) and area under the curve (AUC) over a range of 250 mg to 1000 mg [1] [2]. While the rate of absorption may be slightly delayed by food, the extent of absorption is not significantly affected, allowing for administration without regard to meals [4] [2].

Distribution

This compound achieves wide distribution throughout most body fluids [4]. Its low protein binding (10-15%) suggests a lower potential for protein-binding displacement interactions [1] [4] [3]. The antibiotic is effectively distributed to tissues, though it does not penetrate well into the cerebrospinal fluid (CSF) or aqueous humour of the eye [5]. Selective localization has been observed in the kidney and liver tissues in animal studies [6].

Metabolism and Excretion

A key characteristic of this compound is that it undergoes no detectable metabolism in the body [1] [3] [5]. It is excreted largely unchanged in the urine, with 70% to 100% of a dose recovered within 6-8 hours of administration [3] [5]. This renal excretion occurs through both glomerular filtration and tubular secretion [3]. The high urinary concentrations achieved (500–1000 µg/mL after 250–500 mg doses) make it highly effective for treating urinary tract infections [5].

Experimental Methodologies for Pharmacokinetic Studies

Researchers employ several key methodologies to characterize this compound's pharmacokinetic profile:

- Study Designs: Both single-dose and multiple-dose studies are conducted in healthy volunteers and target patient populations to determine fundamental parameters like C~max~, T~max~, AUC, and t~1/2~ [1].

- Bioanalysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly specific and rapid method for determining this compound concentrations in biological fluids like plasma [7].

- Special Population Studies: Dedicated studies evaluate the impact of renal impairment. Dose adjustments are necessary for patients with creatinine clearance (CrCl) below 30 mL/min [4] [5]. Research also explores interethnic differences, indicating that Asian subjects may achieve higher drug exposures than Caucasians for some cephalosporins, potentially due to differences in volume of distribution and clearance [7].

- Drug Interaction Studies: Clinical trials investigate pharmacokinetic interactions by co-administering this compound with other drugs. Key findings include:

- Probenecid inhibits renal tubular secretion of this compound, decreasing its clearance and increasing its plasma concentration and half-life [1] [4] [2].

- Metformin interaction leads to increased plasma concentration and decreased renal clearance of metformin [4] [3].

- H2 Receptor Antagonists (e.g., ranitidine) may delay the absorption of this compound [1].

Pharmacogenomic and Pathway Considerations

While this compound itself is not metabolized by CYP450 enzymes, genetic variation in membrane transporters may influence its disposition. The following diagram illustrates the key pathways and sites of potential pharmacogenomic impact on this compound pharmacokinetics.

Key pharmacokinetic pathway of this compound, highlighting sites for potential drug interactions and pharmacogenomic influence.

The primary mechanism of action is the inhibition of bacterial cell wall synthesis. This compound's beta-lactam ring binds to Penicillin-Binding Proteins (PBPs), inhibiting the transpeptidation/cross-linking step of peptidoglycan synthesis, leading to bacterial cell lysis and death [4] [2]. A major resistance mechanism is bacterial production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug [4] [2].

References

- 1. A Systematic Review on the Clinical Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 2. Cefalexin [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. The pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. [ this compound ] pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 7. Interethnic Differences in Pharmacokinetics of Antibacterials [link.springer.com]

The Peptidoglycan Biosynthesis Pathway and Cephalexin's Role

To fully understand cephalexin's action, it's important to see where it interferes in the bacterial cell wall synthesis pathway. The following diagram illustrates the key steps and the specific point of inhibition:

Diagram of peptidoglycan biosynthesis and this compound inhibition.

As shown in the pathway, the final stages of peptidoglycan assembly occur outside the cell membrane. This compound must cross the membrane to reach its targets. It is a zwitterion (contains both positive and negative charges) and is actively transported into bacterial cells by specific proton-dependent peptide transporters on the bacterial membrane, which contributes to its excellent oral bioavailability [1] [2].

Key Experimental Models and Protocols

Research on this compound's mechanism and efficacy often involves specific in vitro and ex vivo models. The following table outlines common methodologies cited in the literature:

| Method/Model | Application | Key Findings / Utility |

|---|---|---|

| Classical Time-Kill Assays [3] | Assess bactericidal activity & pharmacodynamics (PD) | Quantifies rate and extent of bacterial killing over time at various drug concentrations [3]. |

| Tripartite (Macrophage-Bacteria-Antibiotic) Model [3] | Investigates interaction between antibiotic & host immune cells | Revealed cooperation: macrophages enhanced this compound killing at low inoculum sizes; protection of bacteria occurred at very high inoculums [3]. |

| Caco-2 Cell Line Uptake Studies [2] | Screens for structural features needed for oral absorption | Model for intestinal peptide transporter (PEPT1), guiding design of orally absorbed cephalosporins [2]. |

Quantitative Pharmacological Data

For research and development purposes, key quantitative data on this compound's properties are essential. The following table consolidates this information:

| Pharmacokinetic Parameter | Value / Range | Conditions & Notes |

|---|---|---|

| Oral Bioavailability | ~90-100% [4] [1] | Well absorbed from the upper gastrointestinal tract [4]. |

| Time to Peak Plasma Concentration (T~max~) | ~1 hour [5] [4] | After oral administration. |

| Plasma Protein Binding | 10-15% [6] [5] [4] | Primarily to serum albumin. |

| Elimination Half-Life (T~1/2~) | 0.5 - 1.2 hours [6] [1] | In patients with normal renal function. |

| Route of Elimination | >90% excreted unchanged in urine [5] [4] | Via glomerular filtration and tubular secretion. |

| Minimum Inhibitory Concentration (MIC) Data | Organism | Typical MIC Range (μg/mL) |

| Staphylococcus aureus (MSSA) | ~0.5 - 8 [3] | Value is strain-dependent. |

| Escherichia coli | ~1 - 16 [5] | Value is strain-dependent. |

Bacterial Resistance Mechanisms

The clinical utility of this compound is challenged by bacterial resistance, which operates through several well-characterized mechanisms [5] [7]:

- β-lactamase Production: Bacteria produce enzymes that hydrolyze the β-lactam ring of this compound, inactivating the drug [6] [5]. This is a primary resistance mechanism.

- Altered Target (PBPs): Bacteria modify the structure of their PBPs, reducing the drug's binding affinity. A classic example is methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to this compound [6] [5].

- Efflux Pumps: Bacteria can upregulate pumps that actively export this compound out of the cell, reducing intracellular concentration [5].

- Reduced Permeability: Gram-negative bacteria, with their outer membrane, can limit the penetration of this compound into the cell [6] [7].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Structure-activity relationship of carbacephalosporins and ... [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic interactions between this compound and macrophages ... [bmcvetres.biomedcentral.com]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Cefalexin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism ? of this compound [synapse.patsnap.com]

cephalexin spectrum of activity gram-positive gram-negative bacteria

Spectrum of Antibacterial Activity

Cephalexin's bactericidal activity arises from its inhibition of penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1] [2]. Its spectrum is characteristic of first-generation cephalosporins.

The table below summarizes the in vitro susceptibility of key bacterial pathogens to this compound based on historical data [3]:

| Bacterial Species / Group | Approximate MIC90 or Inhibitory Concentration (µg/mL) | Notes / Susceptibility |

|---|---|---|

| Gram-Positive Bacteria | ||

| Staphylococcus aureus (non-MRSA) | ≤ 6.3 [3] | 88% of strains inhibited by 6.3 µg/mL [3]. Less effective against β-lactamase-producing strains [4]. |

| Streptococcus pyogenes (Group A) | ≤ 3.1 [3] | A common target for respiratory tract infections [5] [1]. |

| Streptococcus pneumoniae | ≤ 3.1 [3] | A common target for respiratory tract infections [5] [1]. |

| Gram-Negative Bacteria | ||

| Escherichia coli | 12.5 - 25 [3] | 80-96% of strains inhibited by 25 µg/mL; common cause of UTIs [5] [3] [6]. |

| Klebsiella pneumoniae | 12.5 - 25 [3] | 72-96% of strains inhibited by 25 µg/mL [3]. |

| Proteus mirabilis | 12.5 - 25 [3] | 56-96% of strains inhibited by 25 µg/mL [5] [3]. |

| Naturally Resistant Bacteria | ||

| Pseudomonas species | Resistant [3] | Inherently resistant to this compound [3]. |

| Enterococcus species | Resistant [1] | Inherently resistant to this compound [1]. |

| Indole-positive Proteus | Resistant [3] | Inherently resistant to this compound [3]. |

| Aerobacter | Resistant [3] | Inherently resistant to this compound [3]. |

Mechanisms of Bacterial Resistance

Bacteria can evade this compound's action through several well-characterized resistance mechanisms prevalent in Gram-positive pathogens [7]. The following diagram illustrates these primary pathways.

These resistance strategies present significant challenges in clinical practice, especially with the rise of multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE), which the WHO classifies as high-priority pathogens [7].

Experimental Protocols for Susceptibility Testing

Standardized in vitro methods are critical for quantifying this compound's antibacterial activity and monitoring resistance.

Broth Dilution for Minimum Inhibitory Concentration (MIC): The core quantitative method for determining this compound's potency [3] [4].

- Preparation: Prepare twofold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

- Inoculation: Standardize a fresh bacterial suspension to approximately 5 x 10^5 CFU/mL and inoculate each dilution tube.

- Incubation: Incubate the tubes at 35°C for 16-20 hours.

- MIC Determination: The lowest concentration of this compound that completely prevents visible growth is recorded as the MIC (µg/mL) [3].

Agar Disk Diffusion for Zone of Inhibition: A common qualitative and semi-quantitative method [4].

- Inoculation: Evenly spread a standardized bacterial suspension over the surface of a Mueller-Hinton agar plate.

- Application: A paper disk impregnated with a standard amount of this compound is placed on the inoculated agar surface.

- Incubation: The plate is incubated at 35°C for 16-18 hours.

- Measurement: The diameter of the clear zone around the disk is measured and interpreted using guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) as Susceptible, Intermediate, or Resistant [4].

Data Interpretation: MIC values and zone diameters are interpreted using CLSI breakpoints, which correlate in vitro activity with expected clinical efficacy [4]. Pharmacokinetic/pharmacodynamic (PK/PD) derived breakpoints may also be used as an alternative [4].

Pharmacokinetic and Clinical Considerations

Pharmacokinetics: this compound is rapidly and nearly completely absorbed after oral administration, with peak plasma concentrations occurring within 1 hour [1] [6]. It is widely distributed, not metabolized, and over 90% is excreted unchanged in the urine, making it effective for urinary tract infections [1] [6].

Clinical Indications: Approved uses include acute otitis media, pharyngitis, skin and soft tissue infections, bone infections, and urinary tract infections caused by susceptible organisms [5] [1] [6].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. In vitro antimicrobial activity and human pharmacology of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the spectrum and potency of orally administered ... [sciencedirect.com]

- 5. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Evaluation of Antibiotic Resistance Mechanisms in Gram ... [mdpi.com]

cephalexin basic pharmacological properties

Core Pharmacological Properties

Cephalexin is a beta-lactam antibiotic belonging to the first generation of cephalosporins. Its core properties are summarized in the table below [1] [2] [3]:

| Property | Description |

|---|---|

| Chemical Name | (6R,7R)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] |

| Molecular Formula | C₁₆H₁₇N₃O₄S [1] |

| Molecular Weight | 347.39 g/mol (Anhydrous) [1] |

| BCS Classification | Class I (High solubility, High permeability) [3] |

| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking [2] [4]. |

| Bioavailability | ~90% after oral administration [3] |

| Protein Binding | 10-15% [1] [2] [3] |

| Volume of Distribution | ~0.23 L/kg [3] |

| Metabolism | Not significantly metabolized [1] [2] |

| Route of Elimination | >90% excreted unchanged in urine via glomerular filtration and tubular secretion within 8 hours [1] [5] |

| Half-Life | 0.5 - 1.2 hours in adults with normal renal function [3] |

Mechanism of Action & Resistance

This compound's bactericidal activity and potential resistance mechanisms can be visualized as follows:

This compound bactericidal mechanism and bacterial resistance pathways.

The primary mechanism involves binding to PBPs and inhibiting the transpeptidation reaction for peptidoglycan cross-linking, leading to a weakened cell wall and osmotic lysis [2] [4]. Bacteria develop resistance through beta-lactamase enzyme production, PBP target site modification, and efflux pump overexpression [2].

Pharmacokinetic Profile & Key Interactions

Pharmacokinetic parameters from clinical studies and significant drug interactions are summarized below:

Table: Key Pharmacokinetic Parameters from Clinical Studies (Single Oral Dose) [3]

| Dose (mg) | Mean Cmax (µg/mL) | Mean Tmax (hr) | Half-life (hr) | AUC (µg·h/mL) |

|---|---|---|---|---|

| 250 | ~9 - 9.7 | ~1 | 0.5 - 1.2 | - |

| 500 | ~12.3 - 18 | ~1 | 0.5 - 1.2 | ~66.1 |

| 1000 | ~25 - 32 | ~1 | 0.5 - 1.2 | ~163.6 |

Table: Significant Drug-Drug and Drug-Food Interactions [2] [3] [5]

| Interacting Substance | Effect on this compound Pharmacokinetics | Clinical Recommendation |

|---|---|---|

| Probenecid | Inhibits renal tubular secretion of this compound, increasing plasma concentration and AUC (e.g., from 68.1 to 117 µg·h/mL) [3]. | Coadministration is not recommended [5]. |

| Metformin | This compound decreases the renal clearance of metformin, increasing its Cmax and AUC [2] [5]. | Monitor patients and adjust metformin dose as necessary [5]. |

| Omeprazole / Ranitidine | Significant changes in Cmax and AUC have been observed [3]. | Monitor for potential changes in antibiotic efficacy. |

| Zinc Sulfate | Significant changes in Cmax and AUC have been observed [3]. | Monitor for potential changes in antibiotic efficacy. |

Antimicrobial Spectrum & Susceptibility

This compound's activity covers various Gram-positive and some Gram-negative bacteria [5]:

| Category | Susceptible Bacteria (Common Isolates) |

|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes [5]. |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, Moraxella catarrhalis [5]. |

Notable Resistances: this compound is not active against methicillin-resistant Staphylococcus aureus (MRSA), most enterococci, Pseudomonas spp., Enterobacter spp., and Acinetobacter calcoaceticus [5].

Experimental & Clinical Considerations

For researchers designing studies or evaluating this compound, consider these key technical aspects:

- Intestinal Absorption Model: The human intestinal Caco-2 cell line serves as a validated model for studying the uptake of this compound, which is absorbed via the proton-dependent dipeptide transporter carrier in the intestine [6]. This model is useful for structure-activity relationship (SAR) studies to design new oral agents.

- Dosing in Renal Impairment: Dose adjustment is critical in patients with renal impairment. The following adjustments are recommended [2]:

- CrCl ≥60 mL/min: No adjustment needed.

- CrCl 30-59 mL/min: Max daily dose should not exceed 1 g.

- CrCl 15-29 mL/min: 250 mg every 8-12 hours.

- CrCl 5-14 mL/min (not on dialysis): 250 mg every 24 hours.

- Critical Adverse Effects: While generally well-tolerated, monitor for [2] [5]:

- Hypersensitivity reactions: Cross-reactivity with penicillin allergy may occur in 1-10% of patients [2] [5].

- Clostridioides difficile-associated diarrhea (CDAD): Can occur during or months after therapy [2] [5].

- False-positive urinary glucose tests: Can occur with tests like Benedict's or Fehling's solution; use glucose oxidase tests (Clinistix) instead [5].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. A Systematic Review on the Clinical Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. DailyMed - this compound tablet [dailymed.nlm.nih.gov]

- 6. Structure-activity relationship of carbacephalosporins and ... [pmc.ncbi.nlm.nih.gov]

cephalexin zwitterion properties isoelectric point

Cephalexin's Properties at Different pH

| Property | Acidic pH (below pI) | At Isoelectric Point (pI ~4.5-4.7) | Alkaline pH (above pI) |

|---|---|---|---|

| Predominant Net Charge | Cationic (Positive) [1] | Neutral (Zwitterion) [1] | Anionic (Negative) [1] |

| Solubility | Higher (Ionic form) [1] | Lower (Neutral form) [1] | Higher (Ionic form) [1] |

| Chemical Stability | Chemically sensitive, can lead to degradation [1] | More stable | Chemically sensitive, can lead to degradation [1] |

Experimental Determination of pI and Zwitterionic Nature

The isoelectric point and zwitterionic behavior can be confirmed through several experimental methods:

- Potentiometric Titration: This classic method involves titrating a this compound solution with acid or base while monitoring pH. The pI is calculated as the average of the pKa values of the protonated amine and the carboxylic acid groups [2].

- Ion Pair Skin Transport Studies: Experiments have investigated this compound's permeability at different pH levels. Permeability is enhanced at pH 3.0 using specific counterions and at pH 7.0 using others, providing indirect evidence of its changing charge state and its ability to form ion pairs [2].

- Chromatographic and Spectroscopic Analysis: Techniques like RP-UFLC (Ultra-Fast Liquid Chromatography) can be used to analyze this compound. The compound's retention time shifts with mobile phase pH, reflecting changes in its hydrophobicity linked to its ionic state [3]. FTIR (Fourier-Transform Infrared Spectroscopy) can identify the presence of both cationic (e.g., -NH³⁺) and anionic (e.g., -COO⁻) functional groups in the solid state or in solution at the pI [4] [1].

- Point of Zero Charge (PZC) Determination for Adsorption Studies: When studying this compound adsorption onto materials, the point of zero charge (pHPZC) of the adsorbent is critical. The pHPZC is determined by adding the adsorbent to solutions with varying initial pH and plotting the change in pH to find the point where ΔpH=0. Adsorption of the zwitterionic this compound is often highest near the adsorbent's pHPZC, where electrostatic interactions are strongest [4].

Logical Workflow for Property Analysis

The diagram below outlines a logical workflow for investigating this compound's zwitterion properties, connecting key concepts and experimental approaches.

Key Implications for Research and Development

- Pharmaceutical Development: The low solubility at the isoelectric point is a critical factor in designing oral solid dosage forms, as it can limit dissolution and absorption [1].

- Drug Permeability: The zwitterionic nature allows this compound to form ion pairs with lipophilic counterions, a strategy that can be used to enhance its skin permeability for transdermal delivery [2].

- Environmental Remediation: Understanding this compound's charge is vital for developing effective water treatment adsorbents, as adsorption capacity is highly dependent on the antibiotic's ionic state and the adsorbent's surface charge at a given pH [5] [4].

References

- 1. Molecular-Level Synergism Between Carbon Dots and ... [sciencedirect.com]

- 2. Ion pair skin transport of a zwitterionic drug, this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound Monohydrate in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of this compound adsorption mechanisms onto ... [link.springer.com]

- 5. Physicochemical aspects of adsorption efficiency of ... [pubs.rsc.org]

7-aminocephalosporanic acid derivative cephalexin

Fundamentals of 7-ACA and Cephalexin

7-Aminocephalosporanic acid (7-ACA) is the fundamental synthon for all semi-synthetic cephalosporin antibiotics, including this compound [1]. It consists of a β-lactam ring fused to a dihydrothiazine ring [2]. Semisynthetic cephalosporins are produced by modifying the side chains at the 3- and 7- positions of this core structure [3] [2].

This compound is a first-generation cephalosporin. Introduced in 1967, it is effective against various Gram-positive bacteria and is used for urinary tract, respiratory tract, and skin infections [2]. Its key structural feature is the addition of specific side chains to the 7-ACA nucleus.

The relationship between the core 7-ACA molecule and the final antibiotic derivatives can be visualized as a structural hierarchy:

Structural derivation of this compound from the 7-ACA core. The core nucleus is functionalized with specific side chains to produce antibiotics with different properties.

Synthesis and Production Protocols

The production of this compound begins with obtaining the 7-ACA nucleus, which is then chemically acylated.

Production of 7-ACA Nucleus

The 7-ACA core can be obtained from the precursor Cephalosporin C (CPC) through chemical or enzymatic processes [4].

- Enzymatic Hydrolysis (One-Step Method): This modern approach uses a single enzyme, cephalosporin C acylase (CCA).

- Enzyme Source: Recombinant CCA from bacterial strains (e.g., Pseudomonas sp. SY-77). The enzyme can be expressed in a host like E. coli for in vitro use or directly in the CPC producer, Acremonium chrysogenum, for in vivo production [4].

- Procedure:

- Culture Transgenic *A. chrysogenum*: Grow recombinant fungal strains in liquid complete culture medium (CCM) at 27°C with light exposure and shaking at 180 rpm [4].

- Harvest and Incubate: Collect the culture supernatant containing both CPC and the secreted CCA [4].

- Conversion: Under optimal conditions (e.g., 28°C, pH 8.0), the CCA directly cleaves the α-aminoadipyl side chain from CPC, yielding 7-ACA [4].

- Typical Yield: The one-step in vivo conversion rate can reach approximately 30% [4].

Synthesis of this compound from 7-ACA

The synthesis involves chemically adding specific side chains to the 7-ACA nucleus. While a precise protocol for this compound was not detailed in the search results, the general acylation process for a similar cephalosporin (cefpodoxime) is as follows [3]:

- Acylation at C7: 7-ACA is reacted with an activated acid chloride derivative of the required side chain in the presence of a base to form the amide bond [3].

- Modification at C3: The acetoxy group at C3 can be treated with reagents in aqueous methanol to form alternative substituents [3].

- Final Esterification: The carboxylic acid group of the intermediate may be esterified to form a prodrug, as in the case of cefpodoxime proxetil [3].

Physicochemical and Analytical Data

The properties of the starting material (7-ACA) and the final drug (this compound) are critical for R&D.

Table 1: Characteristics of 7-ACA and this compound

| Property | 7-ACA | This compound |

|---|---|---|

| CAS Number | 957-68-6 [5] | Not in search results |

| Molecular Formula | C10H12N2O5S [5] | Not in search results |

| Molecular Weight | 272.28 g/mol [5] | Not in search results |

| Appearance | White to off-white crystalline powder [5] | Not in search results |

| Melting Point | >300 °C [5] | Not in search results |

| Water Solubility | 409.6 mg/L at 23°C [5] | Not in search results |

| pKa | 2.59 (predicted) [5] | Not in search results |

| log P | -1.87 to -3.4 (predicted) [1] [5] | Not in search results |

Table 2: Key Antibacterial and Pharmacokinetic Properties of this compound

| Property | Description |

|---|---|

| Antibiotic Generation | First-Generation [2] |

| Antimicrobial Spectrum | Broad-spectrum, effective against Gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and some Gram-negative bacteria [2]. |

| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2]. |

| β-Lactamase Stability | Moderate susceptibility to β-lactamases [2]. |

| Key Clinical Uses | Urinary tract infections (UTIs), respiratory tract infections, skin and soft tissue infections [2]. |

| Cross-Reactivity | Exhibits modest cross-allergy in patients with penicillin hypersensitivity [2]. |

Advanced Research and Analytical Techniques

For researchers characterizing these compounds, the following advanced methodologies are noted:

- Analysis of Cephalosporin-Fullerene Complexes: Studies investigate supramolecular complexes of cephalosporins (e.g., this compound) with fullerenes (Cn). The free energies of electron transfer (ΔGet) for complexes like [this compound]·Cn can be calculated using the Rehm-Weller equation and Marcus theory, which is relevant for studying electrochemical properties and electron transfer kinetics [2].

- HPLC for Conversion Monitoring: HPLC is a standard technique for detecting substrates and products in reaction mixtures, such as monitoring the conversion of CPC to 7-ACA in culture supernatants [4].

Key Takeaways for Professionals

- Sustainable Production: The trend in 7-ACA manufacturing is moving towards greener, one-step enzymatic hydrolysis to reduce the environmental impact and cost associated with traditional chemical methods [4].

- Structure-Activity Relationship (SAR): The antibacterial spectrum and pharmacokinetic profile of this compound are directly determined by the specific side chains attached to the 7-ACA core. Modifications at position 7 primarily affect antibacterial activity, while changes at position 3 influence pharmacokinetics [3] [2].

- Research Focus: Current research aims to improve the spectrum, β-lactamase stability, and oral bioavailability of newer generation cephalosporins [3].

References

- 1. 7-ACA [en.wikipedia.org]

- 2. C n (R = cefadroxil, cefepime, this compound, cefotaxime, ... [link.springer.com]

- 3. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 4. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 5. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]

Overview of HPLC Methods for Cephalexin Quantification

The table below summarizes three distinct HPLC methods for quantifying Cephalexin (CPH), each developed for a specific application, from drug substance testing to residue analysis.

| Method Objective | Chromatographic Conditions | Key Performance Data | Application & Context |

|---|

| Stability-Indicating Assay (for drug substance) | Column: Enable C18G (250 mm × 4.6 mm, 5 μm) Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm Retention Time: ~3.2 minutes [1] | Linearity: 1–120 μg/mL (r ≥ 0.999) Precision (RSD): < 2% Accuracy: > 99% LOD/LOQ: Not specified in excerpt [1] | Quality control and stability studies of this compound in pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1]. | | Eco-friendly Residue Analysis (with Cefixime) | Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) Mobile Phase: Acidic water:ACN (85:15, v/v), pH 4.5 Flow Rate: 2.0 mL/min Detection: 254 nm [2] | Linearity: 0.05–10 ppm (r ≥ 0.9998) LOD: 0.003 ppm for CPH LOQ: 0.008 ppm for CPH Recovery: 99–99.5% [2] | Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation. Employs a Quality-by-Design (QbD) approach [2]. | | Simultaneous Quantification (with Sodium Benzoate) | Column: C18 column Mobile Phase: Phosphate buffer (pH 5.0): Methanol (60:40, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm [3] | Linearity: 10–100 μg/mL for CPH Precision (RSD): < 2% Accuracy: 99.5–100.5% for CPH [3] | Quality control of suspension formulations containing both this compound and the preservative sodium benzoate [3]. |

Detailed Protocol: Stability-Indicating UFLC Method

This protocol is adapted from a validated method for determining this compound Monohydrate in pharmaceutical dosage forms [1].

Scope and Principle

This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of this compound Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the active pharmaceutical ingredient from its degradation products formed under stress conditions.

Reagents and Materials

- Chemical Reagents: this compound Monohydrate working standard (purity >99.8%), Methanol (HPLC grade), Tetrabutylammonium hydrogen sulfate (TBAHS, AR grade), Hydrochloric acid (0.1 M), Sodium hydroxide (0.01 M), Hydrogen peroxide (3% v/v).

- Mobile Phase: Prepare a mixture of Methanol and 0.01 M TBAHS solution in a 50:50 (v/v) ratio.

- To prepare 0.01 M TBAHS, accurately weigh 3.3954 g of TBAHS salt and dissolve it in 1000 mL of HPLC-grade water.

- Standard Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to volume with mobile phase to obtain a 1000 μg/mL stock solution. Further dilute as needed to obtain working standard solutions.

- Sample Solution: Accurately weigh powder from the dry syrup formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20 minutes, and dilute to volume. Filter the solution through a 0.2 μm membrane filter before injection.

Instrumentation and Conditions

- Chromatographic System: UFLC system with PDA detector (e.g., Shimadzu Prominence UFLC).

- Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm particle size).

- Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Injection Volume: 20 μL.

- Column Temperature: Ambient.

- Run Time: Approximately 10 minutes.

The workflow for the method development and application is summarized below:

Forced Degradation (Stress Testing) Procedure

To establish the stability-indicating nature of the method, stress the standard drug solution under the following conditions [1]:

- Acidic Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.1 M HCl for 45 minutes at room temperature. Neutralize with 0.1 M NaOH.

- Alkaline Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.01 M NaOH for 45 minutes at room temperature. Neutralize with 0.01 M HCl.

- Oxidative Degradation: Treat 1 mL of drug solution with 1 mL of 3% v/v H₂O₂ for 45 minutes at room temperature.

- Thermal Degradation: Heat the drug solution at 80°C in a water bath for 45 minutes.

- Photolytic Degradation: Expose the drug solution to UV light (365 nm) in a chamber for 25 minutes. After stress, analyze the solutions using the chromatographic conditions above. The method should demonstrate that it can successfully separate this compound from its degradation products.

Method Validation

The method should be validated according to ICH guidelines [1].

- Linearity and Range: Prepare and analyze standard solutions at a minimum of 8 concentrations across the range of 1–120 μg/mL. The correlation coefficient (r) should be ≥ 0.999.

- Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) assays (n=6). The relative standard deviation (RSD) of the peak areas should be < 2%.

- Accuracy (Recovery): Perform a standard addition (spiking) at three levels (e.g., 80%, 100%, 120% of the test concentration). The mean recovery should be > 99%.

- Specificity: The method should demonstrate no interference from excipients (in the sample solution) or degradation products (in the stress testing solutions).

- Robustness: Evaluate the method's resilience to deliberate, small changes in parameters like flow rate (±0.1 mL/min), detection wavelength (±2 nm), and organic phase composition (±2%).

Critical Notes for Operation

- Mobile Phase Preparation: Always degas the mobile phase by sonication for about 20 minutes before use to prevent air bubbles in the system [1].

- System Suitability: Before running analytical samples, ensure the system is suitable. Critical parameters include the number of theoretical plates (should be high), tailing factor (should be close to 1.0), and RSD for replicate injections of a standard [1] [3].

- Sample Stability: For accurate results, store prepared standard and sample solutions at 2–8°C if not analyzed immediately [1].

- Green Chemistry Considerations: When developing new methods, consider environmental impact. The method for residue analysis [2] was optimized using a Box-Behnken design and evaluated using green chemistry metrics (e.g., Analytical GREEnness (AGREE)) to minimize ecological footprint.

Methodology Insights

The experimental procedure for the stability-indicating assay involves several key stages, from preparation to data analysis, as shown below:

Frequently Asked Questions

Q1: What is the advantage of using TBAHS in the mobile phase? TBAHS (Tetrabutylammonium hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of ionic or ionizable compounds like this compound, leading to better separation [1].

Q2: How sensitive can an HPLC method for this compound be? For routine analysis of formulations, LOQs in the μg/mL range are typical. However, for specialized applications like detecting residues on manufacturing equipment, highly sensitive methods with LOQs as low as 0.008 ppm (8 ng/mL) have been developed using advanced optimization techniques [2].

Q3: Can this compound be analyzed with other drugs simultaneously? Yes, as shown in the comparison table, HPLC methods have been successfully developed and validated for the simultaneous quantification of this compound with other drugs like cefixime [2] or excipients like sodium benzoate [3].

References

cephalexin degradation photocatalytic process advanced oxidation

Introduction to Cephalexin Degradation via Photocatalysis

The widespread use of this compound (CPX), a cephalosporin antibiotic, poses a significant environmental challenge due to its persistence in water and potential to foster antibiotic-resistant genes [1]. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as efficient and environmentally friendly technologies for the removal of such recalcitrant compounds from contaminated water sources [2] [1]. These processes operate on the principle of generating highly reactive radical species (e.g., hydroxyl radicals) that can mineralize organic pollutants into less harmful end-products [1].

This document provides a detailed experimental framework for the photocatalytic degradation of this compound using some of the most effective and recently developed catalyst systems.

Comparative Summary of Photocatalytic Systems

The table below summarizes key performance data and optimal conditions for three distinct photocatalytic systems as reported in recent literature.

Table 1: Comparative summary of photocatalytic systems for this compound degradation.

| Photocatalyst | Optimal Catalyst Loading | Optimal CPX Concentration | Optimal pH | Light Source | Degradation Efficiency / Rate Constant | Key Findings |

|---|---|---|---|---|---|---|

| TiO₂ Nanoparticles (Anatase) [3] | 0.5 g/L | Up to 20 mg/L | Not specified | 365 nm UV light | Complete degradation achieved; Rate constants: 0.023 min⁻¹ and 0.422 min⁻¹ | Process is non-spontaneous and endothermic; Degradants are less antibacterial. |

| Fe–TiO₂–Bi₂O₃ Nanocomposite [2] | 1.5 g/L | 5 mg/L | 9 | 50 W LED (395-400 nm) | 74% in 240 min | Visible-light active; Performance enhanced to 96% in 120 min under UV. |

| ZnO Nanowires [4] | 20 - 80 mg/L | Not specified | Circumneutral to Alkaline (7.2 - 9.2) | Simulated Sunlight | Rate constants: 0.119 - 0.252 min⁻¹ | •OH and O₂•⁻ are primary radicals; HCO₃⁻ and NOM inhibit degradation. |

Detailed Experimental Protocols

Protocol A: Degradation using TiO₂ Nanoparticles (Anatase)

This protocol is adapted from Roslan et al. (2025), which provides foundational insights into the kinetics and thermodynamics of this compound (CEP) degradation [3].

- Catalyst Preparation: Use commercially available anatase TiO₂ nanoparticles. Alternatively, synthesize via sol-gel or hydrothermal methods.

- Reaction Setup:

- Prepare a CEP solution in ultrapure water at the desired initial concentration (e.g., 20 mg/L).

- Introduce the catalyst into the solution at a loading of 0.5 g/L.

- Adjust the pH of the mixture using dilute NaOH or HNO₃ as required by the experimental design.

- Place the reaction mixture in a photoreactor equipped with a 365 nm UV light source. Maintain constant stirring and temperature control (e.g., 25°C).

- Experimental Procedure:

- Stir the catalyst-pollutant mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

- Turn on the UV lamp to initiate the photocatalytic reaction.

- Collect samples at regular intervals (e.g., 0, 5, 15, 30, 60, 120 min).

- Centrifuge or filter samples (0.22 μm membrane) to remove catalyst particles before analysis.

- Analysis & Characterization:

- CEP Concentration: Analyze by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 261 nm.

- Degradation Intermediates: Identify using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Antibacterial Activity: Assess the toxicity of degradants using standard antibacterial assays (e.g., against E. coli).

Protocol B: Degradation using a Novel Fe–TiO₂–Bi₂O₃ Nanocomposite

This protocol, based on a 2025 study, outlines the use of a doped, visible-light-active ternary nanocomposite [2].

- Catalyst Synthesis (Sol-Gel Method):

- Prepare a titanium precursor solution (e.g., titanium isopropoxide in ethanol).

- Dope the solution with Iron (III) nitrate nonahydrate to achieve 3 wt% Fe, and Bismuth (III) nitrate to achieve 11 wt% Bi₂O₃.

- Hydrolyze the mixture under controlled conditions to form a gel.

- Age the gel, dry it, and calcine it at an appropriate temperature (e.g., 450-500°C) to obtain the crystalline Fe–TiO₂–Bi₂O₃ nanocomposite.

- Reaction Setup & Optimization:

- Use a central composite design (CCD) to model and optimize parameters: catalyst loading (0.5-1.5 g/L), CPX concentration (5-15 mg/L), and initial pH (3-9).

- The reactor should be equipped with a 50 W LED lamp emitting visible light in the 395-400 nm range.

- Experimental Procedure:

- Follow a similar adsorption and sampling procedure as in Protocol A.

- For enhanced degradation, a 15W UV lamp can be used as an alternative light source.

- Catalyst Characterization:

- XRD: To confirm crystal structure and phase composition.

- FESEM: To analyze surface morphology.

- DRS: To determine the band gap and confirm visible-light absorption.

- FTIR: To identify functional groups.

This compound Degradation Pathways and Workflow

The degradation of this compound by photocatalytic AOPs follows a consistent mechanistic workflow, leading to the formation of less harmful products.

General Workflow of Photocatalytic Degradation

The following diagram illustrates the sequential steps involved in a standard photocatalytic degradation experiment.

Diagram 1: A generalized workflow for conducting photocatalytic degradation experiments.

Proposed Degradation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals that the primary degradation pathways for this compound involve attacks on its core structure by generated radicals [3] [4].

- Initial Attack: The primary step is the ring opening of the β-lactam moiety, driven by redox reactions with hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) [3] [4].

- Subsequent Reactions: The initial breakdown is followed by successive reactions including:

- Final Products: These reactions lead to the fragmentation of the parent molecule into smaller, simpler organic acids and eventually to mineralized end products (CO₂ and H₂O). Critically, studies confirm that these degradants exhibit significantly lower antibacterial activity compared to the parent this compound, reducing the overall ecological threat [3].

Conclusion and Implementation Notes

The protocols outlined demonstrate that photocatalytic AOPs are a viable and powerful technology for the remediation of water contaminated with this compound. The choice of catalyst allows for flexibility, from highly efficient UV-driven TiO₂ systems to modern visible-light-active composites like Fe–TiO₂–Bi₂O₃.

For researchers implementing these protocols, it is crucial to:

- Characterize Catalysts Thoroughly: Confirm the structure, morphology, and optical properties of synthesized catalysts via XRD, SEM, and DRS.

- Monitor Intermediates: Use LC-MS to track degradation pathways and ensure the formation of less toxic intermediates.

- Assess Environmental Impact: Always couple degradation efficiency studies with antibacterial activity tests to evaluate the true environmental benefit of the process.

References

- 1. Key Principles of Advanced Oxidation Processes [mdpi.com]

- 2. Design, synthesis, and optimization of a novel ternary photocatalyst for... [nature.com]

- 3. of Photocatalytic antibiotic on TiO... degradation this compound [scholar.ui.ac.id]

- 4. of Photocatalytic by ZnO nanowires under... degradation this compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Adsorption Techniques for Cephalexin Removal from Wastewater

Introduction to Cephalexin Contamination and Removal Needs

This compound (CPX) is a first-generation β-lactam antibiotic widely used to treat bacterial infections in both human and veterinary medicine. As an emerging environmental contaminant, this compound has been frequently detected in wastewater treatment plants at concerning levels, often reaching mg·L⁻¹ concentrations in pharmaceutical manufacturing effluents. The persistence of this compound in aquatic environments poses significant ecological risks, including the potential development of antibiotic resistance genes (ARGs) and disruption of aquatic ecosystems. These concerns have driven the need for effective removal strategies specifically tailored for this pharmaceutical compound.

The presence of this compound in wastewater is particularly problematic due to its poor biodegradability and potential to promote antimicrobial resistance in environmental bacteria. Studies have shown that high-level this compound in wastewater treatment systems can significantly affect the fate and spread of antibiotic resistance genes, including β-lactam ARGs. Furthermore, this compound's antibacterial properties can inhibit the microbial communities essential for conventional biological wastewater treatment processes, thereby reducing treatment efficiency and necessitating specialized removal approaches such as adsorption techniques.

Fundamental Principles of this compound Adsorption

Primary Adsorption Mechanisms

The removal of this compound from aqueous solutions through adsorption involves several fundamental mechanisms that govern the interaction between the antibiotic molecules and the adsorbent surface:

Electrostatic Interactions: These occur between charged functional groups on the adsorbent surface and the ionizable groups of the this compound molecule. The carboxyl and amine groups in this compound's structure can undergo protonation or deprotonation depending on solution pH, significantly influencing adsorption capacity. Research indicates that electrostatic attraction is particularly significant when using metal substrates like aluminum, where strong interactions facilitate this compound removal under basic pH conditions [1].

π-π Interactions: These play a crucial role when using carbon-based adsorbents with aromatic structures. The electron-donor-acceptor relationships between this compound's β-lactam ring and the graphitic domains of carbon materials enhance adsorption affinity. These interactions are less affected by pH variations compared to electrostatic forces, providing more consistent performance across different wastewater matrices.

Hydrogen Bonding: The oxygen and nitrogen atoms in this compound's molecular structure can form hydrogen bonds with oxygen-containing functional groups (-OH, -COOH) on the adsorbent surface. This mechanism is particularly significant with biomass-derived adsorbents that feature abundant surface hydroxyl groups, facilitating stronger adsorbate-adsorbent interactions.

Pore Filtration and Physical Adsorption: The physical entrapment of this compound molecules within the porous structure of adsorbents represents another important mechanism, especially for materials with well-developed pore structures. The matching between this compound's molecular dimensions (approximately 11.5 Å × 5.5 Å × 4.5 Å) and the adsorbent's pore size distribution critically determines the efficiency of this mechanism, with optimal performance typically observed in mesoporous materials.

Factors Influencing Adsorption Efficiency

Several operational parameters significantly impact the adsorption efficiency of this compound from wastewater:

Solution pH: The solution pH affects both the ionization state of this compound and the surface charge of the adsorbent. This compound (pKa₁ = 2.56, pKa₂ = 6.88, pKa₃ = 9.95) exists predominantly as a cation at pH < 2.56, as a zwitterion between pH 2.56-6.88, and as an anion at pH > 6.88. The pH-dependent speciation directly influences adsorption capacity, with optimal removal typically observed near neutral pH for most carbon-based adsorbents.

Contact Time and Kinetics: Adsorption efficiency increases with contact time until equilibrium is established. Most systems reach equilibrium within 60-120 minutes, with initial rapid uptake followed by a slower approach to saturation. The kinetics generally follow pseudo-second-order models, suggesting that the rate-limiting step involves chemisorption rather than mere physical diffusion.

Temperature: The thermodynamic parameters of this compound adsorption provide insights into the process spontaneity and nature. Most studies report negative ΔG values, indicating spontaneous processes, while the magnitude and sign of ΔH help distinguish between physical (ΔH < 25 kJ/mol) and chemical (ΔH > 25 kJ/mol) adsorption mechanisms.

Competing Substances: Wastewater matrices typically contain various organic compounds and ions that can compete for adsorption sites. The presence of natural organic matter, anions, and other pharmaceuticals can significantly reduce this compound removal efficiency, necessitating pretreatment in complex wastewater streams.

Experimental Protocols for this compound Adsorption

Preparation of Powdered Activated Carbon from Pomegranate Peel

Objective: To synthesize and characterize powdered activated carbon (PPAC) from pomegranate peel waste for effective this compound removal from aqueous solutions. This protocol adapts the method described by Fazlzadeh et al. with modifications for improved reproducibility [2].

Materials and Equipment:

- Pomegranate peel (collected from juice processing facilities)

- Phosphoric acid (85 wt.% H₃PO₄)

- Sodium hydroxide and sulfuric acid (for pH adjustment)

- Deionized water

- This compound (purity ≥97%)

- Furnace (capable of maintaining 800°C)

- Oven (110°C)

- Sieve (60 mesh)

- Conical flasks (100-250 mL)

- Centrifuge

- Spectrophotometer (UV-Vis)

Procedure:

Raw Material Preparation:

- Wash pomegranate peel thoroughly with distilled water to remove dust and impurities.

- Dry in an oven at 100°C for 2 hours until complete moisture removal.

- Grind the dried material and sieve through a 60 mesh screen to obtain uniform particle size.

Chemical Activation:

- Soak the prepared material in 85% phosphoric acid with a 1:1 (w/w) ratio for 48 hours at room temperature.

- Ensure complete immersion of the biomass in the acid solution.

Carbonization:

- Transfer the acid-treated material to a cylindrical steel reactor.

- Place in a furnace and heat at a rate of 5°C/min to 800°C.

- Maintain at 800°C for 2 hours under inert atmosphere.

Post-Treatment:

- Allow the activated carbon to cool to room temperature in the reactor.

- Wash repeatedly with distilled water until the filtrate reaches neutral pH.

- Dry in an oven at 110°C for 2 hours.

- Store the final PPAC product in a desiccator for further use.

Characterization Methods for Adsorbents

Surface Morphology Analysis:

- Use Scanning Electron Microscopy to examine the surface structure and pore distribution of the prepared adsorbents.

- Accelerating voltage: 10-15 kV

- Sample preparation: Coat with gold-palladium alloy to enhance conductivity

Crystalline Structure Determination:

- Perform X-ray Diffraction analysis using a Philips X'Pert Pro instrument

- Settings: Cu Kα radiation (λ = 1.5406 Å), 40 kV, 30 mA

- Scanning range: 10° to 80° (2θ), step size 0.02°

Surface Functional Groups Identification:

- Conduct Fourier Transform Infrared Spectroscopy in the range of 4000-400 cm⁻¹

- Prepare samples as KBr pellets (1:100 sample to KBr ratio)

Specific Surface Area and Porosity:

- Analyze using N₂ adsorption-desorption isotherms at 77 K

- Calculate specific surface area using the BET method

- Determine pore size distribution using BJH or DFT methods

Batch Adsorption Experiments

Adsorption Kinetics:

- Prepare this compound solutions with concentrations of 10, 25, 50, 75, and 100 mg/L

- Adjust solution pH to optimal range (pH 5-7) using 0.1 M NaOH or H₂SO₄

- Add fixed adsorbent dose (0.5 g/L) to each solution

- Agitate at 200 rpm at constant temperature (21±1°C)

- Collect samples at predetermined time intervals (5, 10, 15, 30, 60, 120, 180 minutes)

- Centrifuge samples and analyze supernatant for residual this compound concentration

Adsorption Isotherms:

- Prepare this compound solutions with varying initial concentrations (5-200 mg/L)

- Use fixed adsorbent dose and optimal pH based on kinetic studies

- Agitate until equilibrium is reached (determined from kinetic experiments)

- Filter and measure residual this compound concentration

- Fit data to Langmuir and Freundlich isotherm models

Performance Comparison of Adsorbents for this compound Removal

Quantitative Assessment of Adsorption Capacity

The efficiency of various adsorbents for this compound removal can be systematically evaluated through their adsorption capacities, kinetic parameters, and optimal operational conditions. The following table summarizes the performance characteristics of different adsorbents documented in the literature:

Table 1: Comparison of Adsorbent Performance for this compound Removal

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Kinetic Model | Isotherm Model |

|---|---|---|---|---|---|

| PPAC [2] | 48.78 | 5-7 | 120 | Pseudo-second-order | Langmuir |

| Nano-zero-valent iron from Nettle [3] | 1667 | 6-7 | N/R | N/R | N/R |

| Activated carbon nanoparticles [3] | 7 | N/R | N/R | N/R | N/R |

| Aluminum substrate [1] | N/R | Basic (9) | N/R | N/R | N/R |

Note: N/R = Not reported in the cited search results

The exceptionally high adsorption capacity of nano-zero-valent iron from Nettle highlights the potential of surface-engineered nanomaterials for this compound removal, though practical applications must consider factors like cost, stability, and reusability. The powdered activated carbon from pomegranate peel offers a more sustainable alternative with moderate capacity, while conventional activated carbon nanoparticles show limited performance, possibly due to unsuitable pore structure for this compound molecules.

Optimization Parameters for Enhanced Removal

Table 2: Operational Parameters for Optimal this compound Adsorption

| Parameter | Optimal Range | Effect on Adsorption |

|---|---|---|

| Solution pH | 5-7 (PPAC) [2], Basic (Aluminum) [1] | Affects this compound speciation and adsorbent surface charge |

| Adsorbent Dosage | 0.5-2 g/L | Higher dosage increases removal efficiency until site saturation |

| Initial Concentration | 10-100 mg/L | Higher concentrations drive adsorption but decrease percentage removal |

| Temperature | 21-25°C | Moderate temperatures generally favorable for physical adsorption |

| Contact Time | 60-120 minutes | Varies with adsorbent type and initial concentration |

| Agitation Speed | 150-200 rpm | Ensures proper mixing and reduces boundary layer resistance |

The optimization of these parameters is critical for scaling laboratory results to practical applications. The pH dependence varies significantly between adsorbent types, with carbon-based materials typically performing better in slightly acidic to neutral conditions, while metal-based adsorbents like aluminum show enhanced performance under basic conditions due to different adsorption mechanisms.

Advanced and Alternative Removal Techniques

Photocatalytic Degradation

Photocatalytic processes represent a promising alternative for this compound degradation, particularly for wastewater streams where adsorption may be less effective. Advanced oxidation processes utilize strong hydroxyl radicals to break down the this compound molecule into less harmful constituents:

UV/H₂O₂ System: The combination of ultraviolet radiation with hydrogen peroxide has demonstrated significant efficacy in this compound degradation. A factorial plan evaluation revealed that UVC direct photolysis contributed only 12% to overall CEX removal, while the complete UV/H₂O₂ system achieved 83.2% degradation of this compound and 76.2% reduction in aromaticity within 60 minutes [4]. The oxidant concentration was identified as the most statistically significant variable in the process.

Kinetic Considerations: The degradation follows pseudo-first-order kinetics with rate constants of kUVC = 0.0031 min⁻¹ for direct photolysis and kUV/H₂O₂ = 0.0367 min⁻¹ for the combined process. Artificial neural networks have proven effective in predicting this compound removal by photochemical treatments, offering valuable tools for process optimization.

Electrochemical Removal

Electrochemical approaches utilizing conventional substrates like aluminum have emerged as viable alternatives for this compound removal. This method leverages electrochemical principles to activate the metal surface for enhanced adsorption:

Process Optimization: The first step involves obtaining active states of aluminum electrodes through voltametric curves at different pH values (4, 7, and 9) to identify optimal interaction conditions between this compound and the metal surface [1]. Basic pH conditions facilitate strong electrostatic interactions that drive the adsorption process.

Characterization and Validation: Following treatment, electrolyte solutions are analyzed using UV-Vis spectroscopy, while aluminum surfaces are examined through optical micrography and X-ray diffraction. Quantum-chemical calculations further corroborate aluminum-cephalexin interactions, providing theoretical support for the observed adsorption phenomena.

The following diagram illustrates the decision-making workflow for selecting appropriate this compound removal techniques based on wastewater characteristics and treatment objectives:

Diagram 1: Decision workflow for selecting this compound removal techniques

Analytical Methods and Quality Control

This compound Quantification

Spectrophotometric Method:

- Prepare this compound standard solutions in the concentration range of 1-100 mg/L

- Measure absorbance at maximum absorption wavelength of 261 nm

- Establish calibration curve with R² ≥ 0.995

- For samples with high turbidity, centrifuge at 4000 rpm for 10 minutes before analysis

- Dilute samples exceeding the linear range of the calibration curve

High-Performance Liquid Chromatography:

- Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Methanol:phosphate buffer (30:70, v/v)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection volume: 20 μL

- Retention time: Approximately 6.5 minutes for this compound

Quality Assurance Protocols

Control Samples:

- Include method blanks (solvent without this compound) with each batch

- Prepare replicate samples (n=3) for precision assessment

- Use spike recovery samples (75%, 100%, 125% of expected concentration) for accuracy determination

- Acceptable recovery range: 85-115%

Calibration Standards:

- Prepare fresh standard solutions weekly from certified reference material

- Store at 4°C in dark conditions

- Include calibration verification standards every 20 samples

- Acceptable deviation: ±5% from theoretical value

Troubleshooting and Technical Notes

Common Experimental Challenges

Poor Adsorption Efficiency: If adsorption capacity is significantly lower than literature values, verify the solution pH and adjust to optimal range. Check the activation procedure of the adsorbent, particularly the carbonization temperature and duration. Ensure the adsorbent is thoroughly washed to neutral pH after chemical activation.

Slow Kinetics: Extended equilibrium times may result from insufficient mixing or inappropriate particle size. Ensure agitation speed is maintained at 150-200 rpm and consider reducing adsorbent particle size through additional grinding and sieving.

Data Fitting Issues: If adsorption data poorly fits both Langmuir and Freundlich models, consider alternative isotherm models such as Temkin or Sips. Verify that equilibrium has been truly reached by extending the contact time in kinetic experiments.

Safety Considerations

Chemical Handling: Use appropriate personal protective equipment when handling phosphoric acid during activated carbon preparation. Conduct acid treatment in a fume hood to avoid inhalation exposure.

High-Temperature Operations: Exercise caution when operating the furnace at 800°C. Use heat-resistant gloves and tongs when handling hot materials. Allow adequate cooling time before material transfer.

Waste Disposal: Properly dispose of this compound-containing solutions according to local regulations for pharmaceutical waste. Consider neutralization before disposal of extreme pH solutions.

Conclusion and Future Perspectives

Adsorption technologies offer viable solutions for removing this compound from wastewater streams, with various adsorbents demonstrating significant potential. The use of agricultural waste-derived activated carbons, such as those from pomegranate peel, represents a sustainable approach that aligns with circular economy principles. Meanwhile, advanced materials like nano-zero-valent iron show remarkable capacity but require further investigation regarding scalability and cost-effectiveness.

Future research should focus on developing hybrid systems that combine adsorption with complementary technologies like photocatalytic degradation or biological treatment. The regeneration and reuse of adsorbents also warrant deeper investigation to improve process economics. Additionally, exploration of selective adsorbents capable of targeting this compound in complex wastewater matrices would address a significant challenge in practical implementation.

As regulatory frameworks evolve to address pharmaceutical pollutants in water systems, the protocols and application notes presented here provide researchers and wastewater treatment professionals with essential tools for implementing effective this compound removal strategies. Continued optimization and validation of these approaches will contribute to reducing the environmental impact of antibiotics and mitigating the development of antimicrobial resistance in aquatic environments.

References

- 1. Theoretical and experimental studies of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Data on this compound removal using powdered activated ... [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable approaches for removal of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic study and modelling of this compound removal from ... [sciencedirect.com]

Comprehensive Analytical Methods for Cephalexin Detection: Application Notes and Protocols

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used in human and veterinary medicine for treating various bacterial infections. As with all pharmaceutical compounds, ensuring its quality, safety, and efficacy requires robust analytical methods for detection and quantification. The instability of the beta-lactam ring in cephalosporins necessitates careful monitoring of degradation products to guarantee therapeutic effectiveness and minimize potential toxicity. These application notes provide detailed protocols and methodological overviews of current chromatographic techniques for this compound analysis in pharmaceutical formulations, biological samples, and food products, addressing the growing need for reliable detection methods in quality control laboratories, regulatory settings, and research institutions.

The analytical challenges associated with this compound detection include its susceptibility to degradation under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), the complexity of sample matrices (such as biological fluids, animal tissues, and environmental samples), and the need for low detection limits to monitor residual levels in compliance with regulatory standards. This document synthesizes the most current and effective approaches to address these challenges, with particular emphasis on chromatographic separations, sample preparation techniques, and method validation according to international guidelines.

Chromatographic Methods for this compound Analysis

HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this compound determination across various matrices. These methods offer the advantages of high sensitivity, excellent reproducibility, and the ability to separate this compound from its degradation products and matrix interferences. The following table summarizes key HPLC and UPLC conditions for this compound detection:

Table 1: HPLC and UPLC Conditions for this compound Analysis

| Parameter | Pharmaceutical Analysis [2] | Residue Analysis in Swine [1] | Stability-Indicating Method [7] | Eco-Friendly RP-HPLC [5] |

|---|---|---|---|---|

| Technique | UFLC-PDA | UPLC-MS/MS | RP-HPLC-PDA | RP-HPLC-UV |

| Column | Enable C18G (250 × 4.6 mm, 5 μm) | C18 column | C8 column | Hypersil BDS C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Methanol:0.01M TBAHS (50:50, v/v) | Acidified solvent with purification using MCX cartridges | Ammonium acetate buffer (pH 4.5) and acetonitrile (gradient) | Acidic water:ACN (85:15, v/v), pH 4.5 |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min | 2.0 mL/min |

| Detection | PDA at 254 nm | Tandem Mass Spectrometry | PDA detection | UV at 254 nm |

| Linearity | 1.0–120 μg/mL | 5–100 μg/kg (depending on matrix) | Not specified | 0.05–10 ppm |

| Retention Time | Method-dependent | Method-dependent | Adequate separation of degradation products | Optimized via BBD |

The chromatographic separation of this compound typically employs reversed-phase columns with C8 or C18 stationary phases. Mobile phases often combine aqueous buffers with organic modifiers such as methanol or acetonitrile. The use of ion-pairing reagents like tetrabutylammonium hydrogen sulfate (TBAHS) has been shown to improve peak shape and separation efficiency for this compound in pharmaceutical formulations [2]. For stability-indicating methods, gradient elution is often necessary to adequately separate this compound from its multiple degradation products formed under various stress conditions [7].

Advanced Techniques and MS Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem MS provide superior sensitivity and specificity for this compound detection, especially in complex matrices like biological fluids and food samples. These techniques combine the separation power of liquid chromatography with the selective detection capabilities of mass spectrometry, enabling accurate quantification even at trace levels. The following table compares key validation parameters for this compound detection across different analytical techniques:

Table 2: Method Validation Parameters for this compound Detection

| Validation Parameter | HPLC-UV [2] | UPLC-MS/MS [1] | Kinetic-Spectrophotometry [9] | Voltammetry [9] |

|---|---|---|---|---|

| Linearity Range | 1.0–120 μg/mL | 5–100 μg/kg | 1–16 μg/mL | 2–45 μg/mL |

| LOD | Not specified | 5 μg/kg (fat, urine), 10 μg/kg (muscle, liver, kidney, feces) | ~0.3 μg/mL | ~0.6 μg/mL |

| LOQ | Not specified | As above for LOD | 1.0 μg/mL | ~2.0 μg/mL |

| Precision (% RSD) | <2% | <8.6% | 1.42–3.0% | 1.42–3.0% |

| Accuracy (% Recovery) | >99% | 95.4–100.7% | 98.7–101.4% | 98.7–101.4% |

The application of Quality by Design (QbD) principles and Design of Experiments (DoE) in analytical method development has gained significant traction in recent years. These approaches employ systematic methodology to understand the multidimensional relationship between critical method parameters and performance characteristics, thereby ensuring robust method performance [4][5]. For instance, Box-Behnken design has been successfully applied to optimize chromatographic conditions for the simultaneous detection of this compound and cefixime residues in manufacturing equipment [5].

Sample Preparation Techniques

Extraction Methods

Sample preparation is a critical step in this compound analysis, particularly for complex matrices. Various extraction techniques have been developed depending on the sample type:

Pharmaceutical formulations: Simple dissolution in suitable solvents (mobile phase or buffer) followed by filtration typically suffices for quality control purposes [2].

Biological tissues (swine): Efficient extraction requires 1% sulfuric acid followed by purification using MCX cartridges (mixed-mode cation exchange) to remove matrix interferences before UPLC-MS/MS analysis [1].

Food matrices (pork, milk): Magnetic Molecular Imprinted Polymers (MMIPs) offer highly selective extraction, leveraging their specific recognition cavities for this compound, resulting in excellent cleanup and pre-concentration capabilities [8].

Clean-up and Pre-concentration

Solid-Phase Extraction (SPE) remains a common approach for sample clean-up and pre-concentration. The emerging application of molecularly imprinted polymers (MIPs) specifically designed for this compound represents a significant advancement in selective sample preparation. These synthetic polymers create tailor-made binding sites with memory of the size, shape, and functional groups of this compound, enabling highly specific extraction from complex matrices [8]. The magnetic version (MMIPs) facilitates convenient separation using an external magnet, eliminating the need for centrifugation or filtration, with adsorption equilibrium reached within 60 minutes [8].

Experimental Protocols

HPLC-UV Method for Pharmaceutical Dosage Forms [2]

This protocol describes a stability-indicating method for determination of this compound in pharmaceutical formulations.

Materials and Reagents

- This compound monohydrate reference standard (purity >99.8%)

- HPLC-grade methanol

- Tetrabutylammonium hydrogen sulfate (TBAHS)

- HPLC-grade water

- Pharmaceutical formulation (dry syrup)

Mobile Phase Preparation

Prepare a mixture of methanol and 0.01M TBAHS (50:50, v/v). To prepare 0.01M TBAHS solution, accurately weigh 3.3954 g of TBAHS and dissolve in 1000 mL of HPLC grade water. Degas both solutions by sonication for 20 minutes before use.

Standard Solution Preparation

Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 5 minutes, and dilute to volume with mobile phase to obtain a stock solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase.

Sample Preparation

For dry syrup formulation, accurately weigh powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20 minutes, and dilute to volume. Filter through a 0.2 μm membrane filter before injection.

Chromatographic Conditions

- Column: Enable C18G (250 × 4.6 mm, 5 μm)

- Mobile phase: Methanol:0.01M TBAHS (50:50, v/v)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection volume: 20 μL

- Temperature: Ambient

System Suitability

The method should meet the following system suitability criteria before sample analysis:

- Relative standard deviation of peak areas for six replicate injections of standard solution: ≤2.0%

- Theoretical plates for this compound peak: ≥2500

- Tailing factor: ≤2.0

UPLC-MS/MS Method for Swine Tissues [1]

This protocol describes a sensitive method for determination of this compound residues in swine tissues, urine, and feces.

Materials and Reagents

- This compound reference standard

- Sulfuric acid (ACS reagent grade)

- MCX cartridges (mixed-mode cation exchange)

- HPLC-grade acetonitrile and methanol

- HPLC-grade water

Extraction Procedure

- Homogenize tissue samples (muscle, liver, kidney, fat)

- Weigh 2.0 g of homogenized sample into a 50-mL polypropylene tube

- Add 10 mL of 1% sulfuric acid solution

- Vortex vigorously for 5 minutes

- Centrifuge at 4000 rpm for 10 minutes

- Transfer supernatant to a clean tube

Purification Procedure (MCX Cartridges)

- Condition MCX cartridge with 3 mL methanol followed by 3 mL 1% sulfuric acid

- Load sample extract onto the cartridge

- Wash with 3 mL 1% sulfuric acid followed by 3 mL methanol

- Elute with 5 mL of 5% ammonium hydroxide in methanol

- Evaporate eluent to dryness under nitrogen stream at 40°C

- Reconstitute residue with 1 mL of mobile phase

- Filter through 0.2 μm membrane filter before UPLC-MS/MS analysis

UPLC-MS/MS Conditions

- Column: C18 column (exact dimensions to be optimized)

- Mobile phase: Acidified acetonitrile and water (gradient)

- Ionization: Electrospray ionization (ESI) in positive mode

- Mass detection: Multiple reaction monitoring (MRM)

- Quantitation transition: m/z 348.1 → 158.0 (optimize for specific instrument)

- Confirmation transition: m/z 348.1 → 174.0 (optimize for specific instrument)

Method Validation

Validate the method according to FDA or EMA guidelines, including:

- Specificity: No interference at retention time of this compound

- Linearity: Calibration curves with r² ≥ 0.99

- Accuracy: 95.4–100.7% recovery

- Precision: Inter-day RSD < 8.6%

Method Validation

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. The following parameters should be evaluated when validating this compound detection methods:

Specificity: Ability to unequivocally assess this compound in the presence of potentially interfering components, including degradation products and matrix components. For stability-indicating methods, peak purity should be demonstrated using photodiode array detection (PDA) [7].

Linearity: Demonstrated over a defined concentration range (e.g., 1.0–120 μg/mL for pharmaceutical analysis) with a correlation coefficient (r²) of at least 0.99 [2].

Accuracy: Typically evaluated through recovery studies at three concentration levels (80%, 100%, 120% of target concentration), with acceptable recovery ranging from 95–105% depending on the matrix and concentration level [1][2].

Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments), expressed as % RSD. Acceptable precision is typically ≤2% for pharmaceutical formulations and ≤15% for trace analysis [2][1].

Detection and Quantitation Limits: LOD and LOQ should be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or using statistical approaches [2].